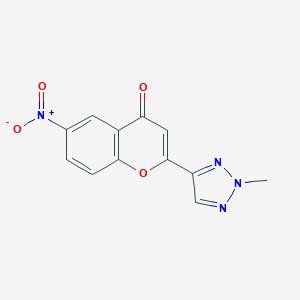![molecular formula C7H10O B160217 1-Acetylbicyclo[1.1.1]pentane CAS No. 137335-61-6](/img/structure/B160217.png)
1-Acetylbicyclo[1.1.1]pentane
説明
1-Acetylbicyclo[1.1.1]pentane is an organic compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with a unique molecular structure consisting of three rings of four carbon atoms each . Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring .
Synthesis Analysis
The synthesis of 1-Acetylbicyclo[1.1.1]pentane and its derivatives often involves the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . The synthesis of the two novel unsymmetrical phenylseleno-substituted bicyclo[1.1.1]pentane derivatives, 1-phenylseleno-3-acetylbicyclo[1.1.1]pentane (2) and 1-phenylseleno-3-diethoxy-phosphono bicycle[1.1.1]pentane (3), by radical addition of organoselenium reagents to [1.1.1]propellane is also described .Molecular Structure Analysis
The molecular structure of 1-Acetylbicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .Chemical Reactions Analysis
The construction of 1-Acetylbicyclo[1.1.1]pentane derivatives still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . Enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalysed by the chiral dirhodium complex, Rh2(TCPTAD)4, were employed to forge new C–C bonds at the tertiary position of a variety of bicyclo[1.1.1]pentanes .科学的研究の応用
Application in Materials Science
Field
Summary of the Application
Over the past three decades, the application of bicyclo[1.1.1]pentane (BCP) derivatives in materials science has been extensively investigated . They have been used as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .
Methods of Application
The specific methods of application or experimental procedures vary depending on the specific use case within materials science. For example, when used as molecular rods or rotors, the BCP derivatives are typically incorporated into larger molecular structures through chemical synthesis .
Results or Outcomes
The outcomes of these applications are also dependent on the specific use case. However, in general, the use of BCP derivatives in materials science has led to the development of new materials with unique properties .
Application in Drug Discovery
Field
Summary of the Application
The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the abiotic BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .
Methods of Application
In drug discovery, BCP derivatives are typically synthesized and then incorporated into potential drug molecules through chemical synthesis . The specific methods of synthesis and incorporation depend on the specific drug molecule being developed .
Results or Outcomes
Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . Multiple research groups have documented the increased or equal solubility/potency/metabolic stability and decreased non-specific binding of lead compounds that can be achieved through such bioisosteric replacements .
Application in Synthetic Chemistry
Field
Summary of the Application
The synthetic chemistry of BCP has seen significant advances in recent years, making the incorporation of BCPs into complex biologically relevant molecules much less of a daunting challenge . The utilization of three-dimensional cyclic scaffolds like BCP is important in modern drug discovery .
Methods of Application
The methods of application involve the synthesis of BCP compounds and their incorporation into larger molecular structures . The specific methods vary depending on the specific use case within synthetic chemistry .
Results or Outcomes
The outcomes of these applications have led to the development of new synthetic methods and the creation of complex biologically relevant molecules .
Application in Biochemistry
Field
Summary of the Application
BCPs have been used as a more conformationally restricted and metabolically resistant replacement for the lower alkyl chain in biochemistry . They have been used in the synthesis of bioactive compounds .
Methods of Application
The methods of application involve the synthesis of BCP compounds and their incorporation into bioactive compounds .
Results or Outcomes
The outcomes of these applications have led to the development of bioactive compounds with retained pro-resolving bioactivity .
Application in Photoredox Catalysis
Field
Summary of the Application
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in photoredox catalysis . They confer various beneficial properties compared with their aromatic “parents,” and BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .
Methods of Application
The methods of application involve the synthesis of BCP compounds and their incorporation into larger molecular structures . The specific methods vary depending on the specific use case within photoredox catalysis .
Results or Outcomes
Application in Medicinal Chemistry
Field
Summary of the Application
Bicyclic [1.1.1] pentane (BCP), containing symmetrical and rigid three-dimensional structure, is used to be a non-classical bioisostere of the phenyl ring in drug research and development . Today, it attracted more attention because of its better pharmaceutical properties, novel structure and rapid development of synthetic methods .
Methods of Application
The methods of application involve the synthesis of BCP compounds and their incorporation into medicinally relevant compounds .
Results or Outcomes
The outcomes of these applications have led to the development of medicinally relevant compounds with better pharmaceutical properties .
将来の方向性
The future direction concerning bicyclo[1.1.1]pentanes includes the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The pharmaceutical industry has recognized the three-dimensional carbon framework as a suitable bioisostere that can replace phenyl, tert-butyl, and alkyne functional groups .
特性
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5(8)7-2-6(3-7)4-7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKIJRPCPVSRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylbicyclo[1.1.1]pentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



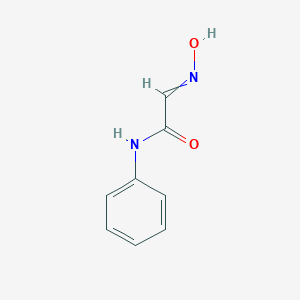
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
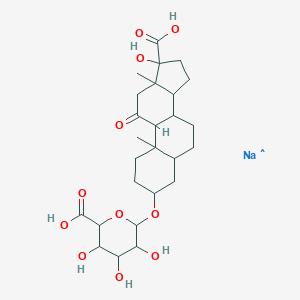
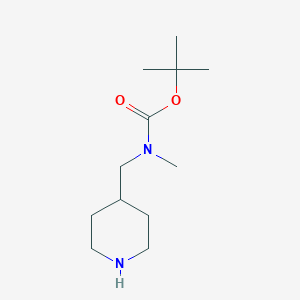
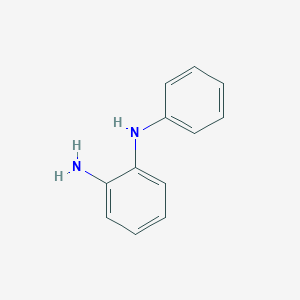
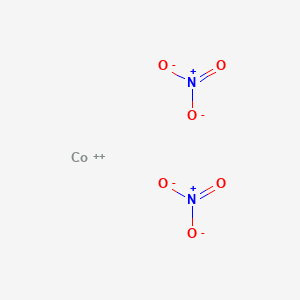
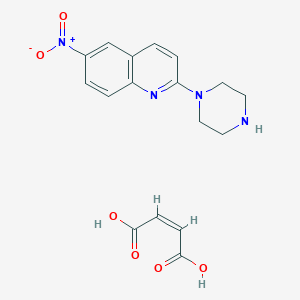
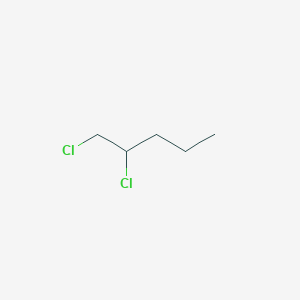
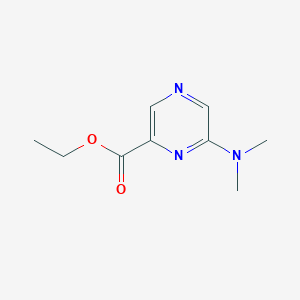
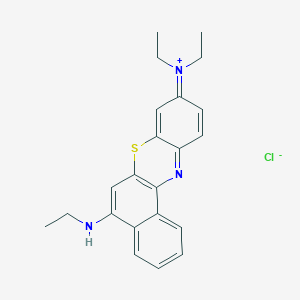
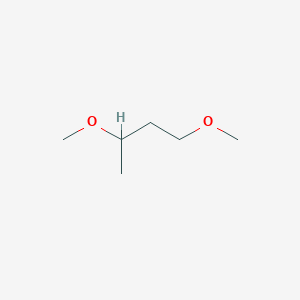
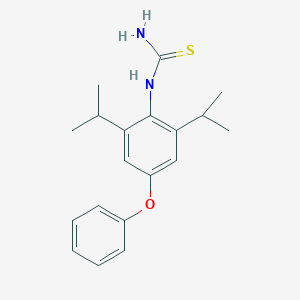
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)
